1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane is a unique organogermanium compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of germanium, along with the bicyclic framework, imparts distinctive chemical and physical properties to the molecule.
Preparation Methods
The synthesis of 1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of germanium tetrachloride with appropriate organic precursors. One common synthetic route includes the reaction of germanium tetrachloride with 2,8,9-trioxa-5-aza-1-bicyclo[3.3.3]undecane in the presence of a benzoylating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the germanium compound.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The benzoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while reduction can produce various organogermanium hydrides.
Scientific Research Applications
1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Organogermanium compounds, including this one, have been studied for their potential biological activities, such as anti-cancer and immunomodulatory effects.
Medicine: Research is ongoing to explore the therapeutic potential of organogermanium compounds in treating various diseases. Their ability to modulate immune responses and exhibit anti-tumor activity is of particular interest.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane exerts its effects is not fully understood. it is believed that the compound interacts with cellular components through its germanium center. The molecular targets and pathways involved may include interactions with proteins and nucleic acids, leading to modulation of cellular processes. Further research is needed to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane: This compound incorporates boron instead of germanium and exhibits different chemical properties and reactivity.
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This silicon-containing analog has distinct physical and chemical properties compared to the germanium compound.
Bicyclo[3.3.3]undecane and its N-bridgehead derivatives: These compounds have similar bicyclic structures but differ in the heteroatoms present, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its germanium center, which imparts specific properties and reactivity that are not observed in its silicon or boron analogs.
Properties
CAS No. |
88102-99-2 |
---|---|
Molecular Formula |
C13H17GeNO5 |
Molecular Weight |
339.91 g/mol |
IUPAC Name |
2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-yl benzoate |
InChI |
InChI=1S/C13H17GeNO5/c16-13(12-4-2-1-3-5-12)20-14-17-9-6-15(7-10-18-14)8-11-19-14/h1-5H,6-11H2 |
InChI Key |
DRYAQQQXRSKGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Ge]2(OCCN1CCO2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.